Cas no 83485-32-9 (1-methoxy-4-methyl-2-methylsulfanylbenzene)

1-methoxy-4-methyl-2-methylsulfanylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-methoxy-4-methyl-2-methylsulfanylbenzene
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- MDL: MFCD11617766
- Inchi: 1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
- InChI Key: GIFLAHDWCWHLJM-UHFFFAOYSA-N
- SMILES: C1(OC)=CC=C(C)C=C1SC
Computed Properties
- Exact Mass: 168.06088618g/mol
- Monoisotopic Mass: 168.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 34.5Ų
1-methoxy-4-methyl-2-methylsulfanylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB435363-1g |
2-Methoxy-5-methylphenyl methyl sulfide; . |
83485-32-9 | 1g |
€961.70 | 2025-02-19 | ||
abcr | AB435363-5g |
2-Methoxy-5-methylphenyl methyl sulfide |
83485-32-9 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB435363-500mg |
2-Methoxy-5-methylphenyl methyl sulfide; . |
83485-32-9 | 500mg |
€701.20 | 2025-02-19 | ||
abcr | AB435363-5 g |
2-Methoxy-5-methylphenyl methyl sulfide |
83485-32-9 | 5g |
€1,373.40 | 2023-07-18 | ||
abcr | AB435363-1 g |
2-Methoxy-5-methylphenyl methyl sulfide |
83485-32-9 | 1g |
€594.40 | 2023-07-18 | ||
abcr | AB435363-250mg |
2-Methoxy-5-methylphenyl methyl sulfide; . |
83485-32-9 | 250mg |
€507.00 | 2025-02-19 |
1-methoxy-4-methyl-2-methylsulfanylbenzene Related Literature
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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2. Book reviews
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3. Caper tea
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 1-methoxy-4-methyl-2-methylsulfanylbenzene
Professional Introduction to Compound with CAS No. 83485-32-9 and Product Name: 1-methoxy-4-methyl-2-methylsulfanylbenzene
The compound with the CAS number 83485-32-9 is a specialized organic molecule belonging to the class of aromatic sulfides. Its systematic name, 1-methoxy-4-methyl-2-methylsulfanylbenzene, provides a detailed description of its structural features, which include methoxy, methyl, and methylsulfanyl substituents attached to a benzene ring. This unique arrangement of functional groups makes it a compound of significant interest in the field of organic chemistry and pharmaceutical research.
Structurally, 1-methoxy-4-methyl-2-methylsulfanylbenzene can be viewed as a derivative of benzene where three distinct substituents are strategically positioned. The methoxy group (–OCH₃) at the 1-position introduces a polar character, enhancing solubility in polar solvents and potentially influencing interactions with biological targets. The methyl group (–CH₃) at the 4-position contributes to steric hindrance and can affect the compound's reactivity and binding affinity. The methylsulfanyl group (–SCH₃) at the 2-position adds a sulfur atom, which is known for its ability to form hydrogen bonds and participate in metal coordination, making it a valuable moiety in drug design.
In recent years, there has been growing interest in aromatic sulfides due to their diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of sulfur in 1-methoxy-4-methyl-2-methylsulfanylbenzene not only enhances its chemical versatility but also opens up possibilities for its use as an intermediate in synthesizing more complex molecules. For instance, sulfur-containing compounds have been widely explored for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
One of the most compelling aspects of 1-methoxy-4-methyl-2-methylsulfanylbenzene is its potential as a building block in medicinal chemistry. Researchers have leveraged similar scaffolds to develop novel therapeutic agents with improved pharmacokinetic properties. The combination of electronic and steric effects from the substituents can fine-tune the compound's interaction with biological targets, leading to enhanced efficacy and reduced side effects. For example, derivatives of this compound have shown promise in preclinical studies as modulators of enzyme activity and signal transduction pathways.
The synthesis of 1-methoxy-4-methyl-2-methylsulfanylbenzene involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts alkylation followed by sulfonylation or thioethylation to introduce the methylsulfanyl group. The methoxy group is typically introduced via nucleophilic aromatic substitution or direct methylation. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to achieve higher yields and selectivity in the synthesis process.
From a computational chemistry perspective, 1-methoxy-4-methyl-2-methylsulfanylbenzene has been studied to understand its electronic structure and reactivity. Density Functional Theory (DFT) calculations have provided insights into the optimized geometry and energy states of the molecule. These studies help in predicting its behavior in various chemical environments and guide experimental design. Additionally, molecular dynamics simulations have been used to explore its interactions with biological macromolecules, aiding in the rational design of drug candidates.
The pharmaceutical industry has shown particular interest in compounds like 1-methoxy-4-methyl-2-methylsulfanylbenzene due to their potential therapeutic applications. Researchers are exploring its derivatives as candidates for treating neurological disorders, cancer, and infectious diseases. The ability of sulfur-containing compounds to cross the blood-brain barrier and interact with central nervous system receptors makes them attractive for neuropharmacological applications. Furthermore, their stability under various physiological conditions enhances their suitability for drug development.
In conclusion, 1-methoxy-4-methyl-2-methylsulfanylbenzene (CAS No. 83485-32-9) represents a fascinating compound with a rich structural framework and diverse potential applications. Its unique combination of functional groups positions it as a valuable intermediate in synthetic chemistry and a promising candidate for drug discovery. As research continues to uncover new methodologies for modifying and utilizing such molecules, their role in advancing pharmaceutical science is likely to expand significantly.
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